4-Bromo-3'-(methylthio)biphenyl
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Overview
Description
4-Bromo-3’-(methylthio)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromine atom at the 4-position and a methylthio group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-(methylthio)biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of 4-Bromo-3’-(methylthio)biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts can be tailored to meet the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-(methylthio)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The biphenyl core can be reduced under certain conditions to form partially or fully hydrogenated biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include partially or fully hydrogenated biphenyl derivatives.
Scientific Research Applications
4-Bromo-3’-(methylthio)biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: It can be used as a ligand or a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-(methylthio)biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3’-(methylthio)phenyl: Similar structure but lacks the biphenyl core.
4-Bromo-3’-(methylthio)benzene: Similar structure but lacks the biphenyl core.
4-Bromo-3’-(methylthio)aniline: Similar structure but contains an amino group instead of a biphenyl core.
Uniqueness
4-Bromo-3’-(methylthio)biphenyl is unique due to the presence of both a bromine atom and a methylthio group on a biphenyl core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-4-(3-methylsulfanylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLAUJXJBQMFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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